Ethyl ethenyl(methyl)phosphinate
Description
Ethyl ethenyl(methyl)phosphinate is a phosphinate ester characterized by a phosphorus atom bonded to an ethoxy group, a methyl group, and an ethenyl (vinyl) group. Phosphinates generally exhibit reactivity influenced by substituents on the phosphorus atom, with applications ranging from organic synthesis intermediates to catalysts.
Properties
CAS No. |
61753-00-2 |
|---|---|
Molecular Formula |
C5H11O2P |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
1-[ethenyl(methyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H11O2P/c1-4-7-8(3,6)5-2/h5H,2,4H2,1,3H3 |
InChI Key |
SKDCPWHZRBODIM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)C=C |
Canonical SMILES |
CCOP(=O)(C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphinate Compounds
Structural and Physical Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., phenyl in ethyl diphenylphosphinate) reduce reactivity compared to smaller groups (e.g., methyl).
- Electronic Effects: Electron-withdrawing groups like cyanomethyl (in ethyl (cyanomethyl)methylphosphinate) enhance electrophilicity at phosphorus, increasing susceptibility to nucleophilic attack.
Alkylation Reactions
- Ethyl (diethoxymethyl)phosphinate undergoes alkylation with alkyl halides under basic conditions (NaH, BuLi), forming ethyl alkyl(diethoxymethyl)phosphinates. This reactivity is attributed to the labile P–C bond in phosphorylated acetals.
- Ethyl methylphosphinate may exhibit similar reactivity but with reduced steric hindrance due to its smaller methyl group.
Reactions with Acids and Electrophiles
- Ethyl (diethoxymethyl)phosphonic acid reacts with diazomethane to form ethyl methyl(diethoxymethyl)phosphonate, showcasing the versatility of phosphinates in functional group transformations.
- Ethyl phenylphosphinate serves as a precursor in synthesizing metal-organic compounds and catalysts, leveraging its phenyl group for aromatic interactions.
Thermal Stability
Research Findings and Trends
- Substituent Effects : Phenyl groups enhance stability but reduce reactivity, while methyl or ethenyl groups favor faster kinetics.
- Synthetic Efficiency : Reactions involving phosphinates often achieve high yields (e.g., 89% for methyl glycinate derivatives), though steric bulk can lower yields (e.g., 29% for ethyl derivatives in cyclization reactions).
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